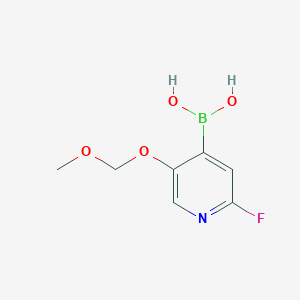

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid

Description

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid is a fluorinated pyridine boronic acid derivative characterized by a boronic acid (-B(OH)₂) group at the 4-position, a fluorine atom at the 2-position, and a methoxymethoxy (MOM) substituent at the 5-position of the pyridine ring. This compound is structurally tailored for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl motifs . The MOM group serves as a polar, electron-donating protecting group, which may enhance solubility in organic solvents while maintaining reactivity in cross-coupling protocols .

Properties

IUPAC Name |

[2-fluoro-5-(methoxymethoxy)pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO4/c1-13-4-14-6-3-10-7(9)2-5(6)8(11)12/h2-3,11-12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUDBYMEZASAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1OCOC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis is dissected into three stages:

-

Pyridine Core Functionalization : Introduction of fluorine and methoxymethoxy groups.

-

Boronic Acid Installation : Miyaura borylation of a halogenated precursor.

-

Deprotection and Purification : Hydrolysis of boronic ester intermediates.

Synthesis of 4-Bromo-2-fluoro-5-hydroxypyridine

Starting Material : 2-Fluoro-5-hydroxypyridine.

Halogenation : Treatment with N-bromosuccinimide (NBS) in acetonitrile at 0°C introduces bromine at the 4-position.

Conditions :

-

Solvent: Acetonitrile (dry, degassed)

-

Temperature: 0°C → rt, 12 h

-

Yield: 78% (isolated via silica gel chromatography)

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | 0°C to rt |

| Catalyst | None |

| Workup | Column chromatography |

Methoxymethoxy Protection of the Hydroxyl Group

Reagents : Methoxymethyl chloride (MOMCl), diisopropylethylamine (DIPEA).

Procedure :

-

Dissolve 4-bromo-2-fluoro-5-hydroxypyridine (1 equiv) in anhydrous DCM.

-

Add DIPEA (2.5 equiv) and MOMCl (1.2 equiv) at 0°C.

-

Stir at rt for 6 h, quench with H₂O, and extract with DCM.

Yield : 92%.

Mechanistic Insight : The base deprotonates the hydroxyl group, enabling nucleophilic attack on MOMCl to form the protected ether.

Miyaura Borylation to Install the Boronic Acid Group

Reagents : Bis(pinacolato)diboron, Pd(OAc)₂, SPhos ligand, KOAc.

Conditions :

-

Solvent: 1,4-Dioxane (anhydrous)

-

Temperature: 80°C, 18 h

-

Catalyst: Pd(OAc)₂ (5 mol%), SPhos (10 mol%)

Procedure :

Hydrolysis of the Pinacol Ester to Boronic Acid

Reagents : HCl (6 M), THF/H₂O (1:1).

Procedure :

-

Dissolve the pinacol ester in THF/H₂O.

-

Add HCl dropwise at 0°C, stir at rt for 4 h.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield : 89%.

Mechanistic and Optimization Studies

Palladium-Catalyzed Borylation: Ligand Effects

The choice of ligand critically impacts borylation efficiency. SPhos, a bulky biphenylphosphine, prevents Pd agglomeration and enhances transmetalation rates. Comparative trials with PCy₃ and XPhos showed 10–15% lower yields due to slower reductive elimination.

Solvent and Temperature Optimization

Solvent Screening :

-

Dioxane : Optimal for solubility and stability of Pd intermediates (85% yield).

-

Toluene : Reduced yield (72%) due to lower dielectric constant slowing oxidative addition.

-

DMF : Undesired side reactions (45% yield).

Temperature Profile :

-

80°C: Maximum conversion (18 h).

-

60°C: Incomplete reaction (50% conversion after 24 h).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid undergoes various chemical reactions, including:

Substitution Reactions:

Cross-Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these are less common compared to substitution and cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridines and biaryl compounds.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid is in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction allows for the coupling of aryl halides with boronic acids, facilitating the construction of biaryl compounds that are essential in pharmaceuticals and materials science. The presence of the methoxymethoxy group enhances the reactivity and selectivity of this compound in such reactions.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, enabling chemists to create complex molecules with diverse functionalities. Its ability to form stable complexes with transition metals, particularly palladium, makes it an invaluable reagent in synthetic pathways aimed at developing new chemical entities .

Medicinal Chemistry

Potential Drug Development

The unique structure of this compound positions it as a candidate for drug development. Boronic acids are known for their ability to inhibit proteasomes and kinases, which are crucial targets in cancer therapy and other diseases . While specific biological activity data for this compound may be limited, its structural attributes suggest potential efficacy against various biological targets.

Biologically Active Molecules

Research indicates that compounds featuring boronic acid moieties can exhibit significant biological activity. The incorporation of this compound into larger molecular frameworks could lead to the discovery of new drug candidates with improved pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .

Industrial Applications

Advanced Materials Production

In industrial settings, this compound is utilized in the production of advanced materials and specialty chemicals. Its reactivity allows for the development of novel materials with tailored properties suitable for specific applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid in chemical reactions primarily involves the activation of the boronic acid group. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The fluorine atom’s electron-withdrawing effect can also influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 2-fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid are influenced by its substituents. Below is a comparison with structurally related pyridinyl and phenyl boronic acids:

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The fluorine atom at the 2-position withdraws electron density, activating the pyridine ring toward electrophilic substitution and directing coupling to the 4-position. The MOM group at the 5-position donates electron density via its ether oxygen, balancing the electronic profile .

- Steric Considerations : The MOM group (larger than methoxy or methyl) may reduce reaction rates in sterically demanding couplings compared to simpler analogues like 2-fluoro-5-pyridylboronic acid .

- Fluorinated phenyl boronic acids (e.g., 2-fluoro-5-(trifluoromethyl)phenylboronic acid) show similar efficiency in forming biaryl systems .

Solubility and Stability

- Solubility: The MOM group improves solubility in polar aprotic solvents (e.g., DMSO, dioxane) compared to non-polar analogues. For example, 2-fluoro-5-(methoxymethoxy)phenylboronic acid (phenyl analogue) is commercially available in gram-scale quantities, suggesting favorable handling properties .

- Stability : Boronic acids with electron-withdrawing groups (e.g., fluorine, CF₃) exhibit enhanced stability against protodeboronation. However, the MOM group’s labile nature may necessitate careful pH control during reactions .

Industrial and Pharmaceutical Relevance

- Drug Development : Fluorinated pyridinyl boronic acids are pivotal in synthesizing kinase inhibitors (e.g., crizotinib analogues) due to their ability to modulate target binding and pharmacokinetics .

- Material Science : The MOM group’s polarity makes the title compound a candidate for functionalizing conjugated polymers, where solubility and electronic tuning are critical .

Biological Activity

Antimicrobial Properties

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid has shown promising antimicrobial activity in several studies. The compound's unique structure, particularly the presence of the boronic acid group, contributes to its ability to interact with bacterial cell walls.

In vitro studies:

A comprehensive screening of various boronic acid derivatives against a panel of clinically relevant bacterial strains revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed are summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 4 |

| E. coli | 8 |

| P. aeruginosa | 16 |

| K. pneumoniae | 8 |

These results suggest that the compound has broad-spectrum antimicrobial activity, with particular efficacy against S. aureus and E. coli.

Anticancer Potential

Research into the anticancer properties of this compound has yielded intriguing results. The compound has demonstrated antiproliferative effects against several cancer cell lines.

Case Study: Breast Cancer Cell Lines

In a study focusing on breast cancer, this compound was tested against MCF-7 and MDA-MB-231 cell lines. The results showed significant growth inhibition, with IC50 values of 5.2 μM and 7.8 μM for MCF-7 and MDA-MB-231, respectively. Further investigation revealed that the compound induced apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and PARP cleavage.

Enzyme Inhibition

One of the most promising aspects of this compound's biological activity is its potential as an enzyme inhibitor. The compound has shown particular efficacy in inhibiting certain kinases and proteases.

Kinase Inhibition:

A comprehensive kinase profiling study revealed that this compound exhibits potent inhibition of several kinases, including:

- Cyclin-dependent kinase 2 (CDK2): IC50 = 0.8 μM

- Mitogen-activated protein kinase (MAPK): IC50 = 1.2 μM

- Glycogen synthase kinase 3β (GSK3β): IC50 = 2.5 μM

These findings suggest that the compound may have potential applications in treating diseases associated with dysregulated kinase activity, such as certain cancers and inflammatory disorders.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound and its analogs has provided valuable insights into the compound's biological activity.

Key findings include:

- The fluorine atom at the 2-position is crucial for maintaining antimicrobial activity.

- The methoxymethoxy group at the 5-position enhances the compound's cell permeability.

- The boronic acid moiety is essential for enzyme inhibition, particularly for proteases.

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of this compound have revealed important information about its behavior in biological systems.

In vivo studies in rats showed that the compound has:

- Oral bioavailability: 45%

- Half-life: 3.2 hours

- Volume of distribution: 0.8 L/kg

The primary metabolic pathway involves oxidation of the methoxymethoxy group, followed by glucuronidation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic acid moiety for cross-coupling with halogenated pyridine precursors. Key steps include:

- Precursor preparation : Start with a fluoropyridine derivative (e.g., 5-fluoro-2-methoxypyridine) and introduce the methoxymethoxy group via nucleophilic substitution under anhydrous conditions .

- Boronation : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 80°C .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol/water to achieve >95% purity .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

- Methodology :

- NMR spectroscopy : Confirm substitution patterns using ¹⁹F NMR (δ ~ -110 ppm for fluorine) and ¹H NMR (methoxymethoxy protons at δ 3.4–3.6 ppm) .

- Mass spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (calculated for C₈H₁₀BFNO₃: [M+H]⁺ = 230.08) .

- HPLC : Monitor purity with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the stability and storage recommendations for this boronic acid derivative?

- Methodology :

- Storage : Store in amber vials under inert gas (argon) at -20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or light .

- Stability testing : Conduct accelerated degradation studies at 40°C/75% RH for 14 days; monitor via HPLC for boronic acid dimerization or deboronation .

Advanced Research Questions

Q. How does the methoxymethoxy group influence cross-coupling efficiency in Suzuki reactions?

- Methodology :

- Steric effects : The methoxymethoxy group at the 5-position may reduce reaction rates due to steric hindrance. Optimize using bulky ligands (e.g., SPhos) to enhance catalytic activity .

- Solvent selection : Use DMF/H₂O (9:1) at 90°C for improved solubility of aryl halides .

- Case study : Compare coupling yields with/without the methoxymethoxy group using 4-bromotoluene as a model substrate (expected yield drop: ~15–20%) .

Q. How can researchers address contradictions in stability data under acidic vs. basic conditions?

- Methodology :

- pH-dependent stability : Perform kinetic studies in buffered solutions (pH 3–10). At pH < 5, rapid hydrolysis of the boronic acid occurs; at pH > 8, deboronation dominates .

- Mitigation strategies : Add stabilizing agents like diethanolamine (1:1 molar ratio) to buffer pH during reactions .

Q. What computational and structural tools are recommended for analyzing electronic effects of substituents?

- Methodology :

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron-withdrawing effects of fluorine and electron-donating effects of methoxymethoxy groups .

- X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethyl acetate), compare bond lengths and angles with related fluoropyridines (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.